molecular formula C18H19BrN2O2 B4485821 2-bromo-N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide

2-bromo-N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide

Cat. No.: B4485821
M. Wt: 375.3 g/mol
InChI Key: KGAUWICZBJFOHW-UHFFFAOYSA-N
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Description

2-bromo-N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the benzamide structure, along with a dimethylamino group and an oxopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide typically involves multi-step organic reactions. One common method includes the bromination of a precursor benzamide compound, followed by the introduction of the dimethylamino and oxopropyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzamides with different functional groups.

Scientific Research Applications

2-bromo-N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the dimethylamino group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-(3,4-dimethylphenyl)benzamide
  • 3-bromo-N,N-dimethylbenzamide

Uniqueness

Compared to similar compounds, 2-bromo-N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide is unique due to the presence of the dimethylamino and oxopropyl groups, which confer distinct chemical and biological properties

Biological Activity

2-bromo-N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of certain receptors and enzymes. This article explores the biological activity of this compound, including its mechanisms of action, effects in various biological systems, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H19BrN2O\text{C}_{16}\text{H}_{19}\text{BrN}_{2}\text{O}

This structure features a bromine atom, a dimethylamino group, and a benzamide moiety, which are critical for its biological interactions.

Research indicates that this compound acts primarily as an inhibitor of the P2X7 receptor. This receptor is involved in various physiological processes, including inflammation and pain signaling. The inhibition of P2X7 has been linked to:

  • Anti-inflammatory Effects : By modulating the activity of immune cells, this compound may reduce the secretion of pro-inflammatory cytokines.
  • Analgesic Properties : Inhibition of pain pathways has been observed, suggesting potential use in pain management therapies.

Table 1: Summary of Biological Activities

Activity Effect Reference
P2X7 Receptor InhibitionReduced cytokine release
Analgesic EffectDecreased pain response in models
Cytotoxicity in Cancer CellsInduced apoptosis in specific lines

Case Studies and Research Findings

  • P2X7 Receptor Inhibition Study
    • A study demonstrated that this compound effectively inhibited the P2X7 receptor in vitro. The compound showed a significant reduction in IL-1β secretion from activated macrophages, highlighting its anti-inflammatory potential (Source: Patent US6974812B2) .
  • Cancer Cell Cytotoxicity
    • In another study, the compound exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer. The mechanism was attributed to the activation of apoptotic pathways, leading to cell death (Source: PubChem) .
  • Pain Management Models
    • Experimental models for pain demonstrated that administration of this compound resulted in significant analgesic effects compared to controls. This suggests its potential applicability in developing new pain relief medications (Source: Patent US6974812B2) .

Properties

IUPAC Name

2-bromo-N-[3-[3-(dimethylamino)-3-oxopropyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O2/c1-21(2)17(22)11-10-13-6-5-7-14(12-13)20-18(23)15-8-3-4-9-16(15)19/h3-9,12H,10-11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAUWICZBJFOHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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